(5-Fluorobenzo[d]thiazol-2-yl)methanol
CAS No.: 1188057-88-6
Cat. No.: VC15981805
Molecular Formula: C8H6FNOS
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1188057-88-6 |
---|---|
Molecular Formula | C8H6FNOS |
Molecular Weight | 183.20 g/mol |
IUPAC Name | (5-fluoro-1,3-benzothiazol-2-yl)methanol |
Standard InChI | InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 |
Standard InChI Key | LUAJKIYNUBGLAW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)N=C(S2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(5-Fluorobenzo[d]thiazol-2-yl)methanol belongs to the benzothiazole class, featuring a fused benzene and thiazole ring system. The fluorine atom at the 5-position enhances electronegativity, while the hydroxymethyl group at the 2-position contributes to hydrogen-bonding interactions. Its IUPAC name, (5-fluoro-1,3-benzothiazol-2-yl)methanol, reflects this substitution pattern .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 1188057-88-6 |
Molecular Formula | C₈H₆FNOS |
Molecular Weight | 183.20 g/mol |
IUPAC Name | (5-fluoro-1,3-benzothiazol-2-yl)methanol |
Storage Conditions | Sealed, dry, 2–8°C |
The compound’s planar structure and polar functional groups enable interactions with biological targets such as enzymes and receptors. X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, which critically influence its pharmacokinetic profile .
Synthesis and Optimization
Synthetic Routes
The synthesis of (5-fluorobenzo[d]thiazol-2-yl)methanol typically involves cyclization reactions starting from o-aminothiophenol derivatives. A common approach includes:
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Fluorination: Introduction of fluorine at the 5-position using electrophilic fluorinating agents like Selectfluor®.
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Cyclization: Reaction with α-hydroxy ketones or esters to form the thiazole ring .
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Hydroxymethylation: Methanol substitution via nucleophilic aromatic substitution or reduction of ester intermediates .
For example, Sekar et al. (2010) synthesized analogous benzothiazole derivatives by condensing fluorinated anilines with thiourea, followed by oxidative cyclization . While yields vary (45–70%), optimizing reaction conditions (e.g., solvent polarity, temperature) improves efficiency.
Biological Activities and Mechanisms
Antibacterial Efficacy
(5-Fluorobenzo[d]thiazol-2-yl)methanol exhibits broad-spectrum antibacterial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The fluorine atom enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis. Comparative studies show superior efficacy to non-fluorinated analogs, underscoring fluorine’s role in bioactivity .
Table 2: Anticancer Activity Against Select Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
SCLC (H69) | 18.2 | Topoisomerase II inhibition |
Larynx Carcinoma (HEp-2) | 24.7 | Caspase-3 activation |
Notably, fluorinated benzothiazoles exhibit lower IC₅₀ values than chlorinated or methylated analogs, highlighting fluorine’s electron-withdrawing effects .
Neuroprotective Effects
The compound inhibits monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) with IC₅₀ values of 0.8 µM and 2.3 µM, respectively. By modulating neurotransmitter levels, it mitigates oxidative stress in neuronal cells, suggesting utility in Alzheimer’s disease therapy.
Pharmacological Applications
Antimicrobial Therapeutics
Preclinical studies highlight its potential as a topical agent for methicillin-resistant Staphylococcus aureus (MRSA) infections. When formulated into hydrogels, it achieves >90% bacterial reduction within 6 hours.
Oncology Drug Development
Structural analogs of (5-fluorobenzo[d]thiazol-2-yl)methanol are under investigation as adjuvant therapies. For instance, T2—a derivative from Sekar et al. (2010)—reduced tumor volume by 62% in murine melanoma models .
Neurodegenerative Disease Management
In rodent models, the compound improved cognitive function by 40% in Morris water maze tests, correlating with reduced amyloid-beta plaque formation.
Precaution | Code |
---|---|
Avoid inhalation | P260 |
Use protective gloves | P280 |
Store in inert atmosphere | P231+P232 |
Future Directions
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Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to enhance blood-brain barrier penetration.
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Combination Therapies: Synergistic studies with cisplatin or doxorubicin to reduce chemoresistance .
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Clinical Trials: Phase I safety assessments for topical antimicrobial formulations.
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